Methyl cyanoformate
CAS No.: 17640-15-2
Cat. No.: VC20899008
Molecular Formula: C3H3NO2
Molecular Weight: 85.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17640-15-2 |
---|---|
Molecular Formula | C3H3NO2 |
Molecular Weight | 85.06 g/mol |
IUPAC Name | methyl cyanoformate |
Standard InChI | InChI=1S/C3H3NO2/c1-6-3(5)2-4/h1H3 |
Standard InChI Key | OBWFJXLKRAFEDI-UHFFFAOYSA-N |
SMILES | COC(=O)C#N |
Canonical SMILES | COC(=O)C#N |
Introduction
Physical and Chemical Properties
Basic Properties
Methyl cyanoformate presents as a colorless liquid with an ethereal odor. It possesses significant reactivity toward water and alkaline conditions, undergoing decomposition when exposed to these environments . The compound can be characterized by various physical parameters that dictate its handling and application in laboratory settings.
The following table summarizes the key physical properties of methyl cyanoformate:
Property | Value |
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Molecular Formula | C₃H₃NO₂ |
Molecular Weight | 85.06 g/mol |
Melting Point | 185-186 °C |
Boiling Point | 100-101 °C |
Density | 1.072 g/mL at 25 °C |
Flash Point | 79 °F |
Physical Form | Colorless liquid |
Solubility | Soluble in alcohol, benzene, ether; decomposes in water and alkaline solutions |
These properties illustrate the volatile and reactive nature of methyl cyanoformate, which necessitates careful handling under appropriate laboratory conditions .
Structural Characteristics
The molecular structure of methyl cyanoformate features a methyl ester group connected to a carbonyl that is further linked to a cyano group. This arrangement creates a highly electrophilic center at the carbonyl carbon, which is responsible for the compound's reactivity toward nucleophiles . The presence of both the electron-withdrawing cyano group and the ester functionality contributes to the unique reactivity profile that distinguishes methyl cyanoformate from other acylating agents.
Spectroscopic analysis reveals characteristic signals that aid in the identification and characterization of methyl cyanoformate. Nuclear Magnetic Resonance (NMR) spectroscopy shows a signal at approximately 4.0 ppm corresponding to the methyl group. Infrared spectroscopy displays distinctive absorption bands at approximately 2250 cm⁻¹ (CN stretching) and 1750 cm⁻¹ (C=O stretching) .
Synthesis and Preparation Methods
Methyl cyanoformate can be synthesized through several methods, with the most common approach involving the reaction of methyl chloroformate with potassium cyanide. This transformation is typically facilitated by phase transfer catalysts to enhance the efficiency of the cyanide ion transfer between phases .
For laboratory-scale preparations (up to 30 grams), the synthesis commonly employs either 18-crown-6 or tetra-n-butylammonium bromide as phase transfer catalysts . The reaction proceeds under relatively mild conditions, although careful handling is necessary due to the toxic nature of cyanide compounds and the potential hazards associated with the product itself.
The purification of methyl cyanoformate can be achieved through several methods:
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Fractionation through a 45 cm glass helices packed column or a 30 cm spinning band column
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Distillation through a short Vigreux column followed by recrystallization from diethyl ether at -40°C, yielding white crystals that melt at room temperature
These purification procedures are essential for obtaining high-quality methyl cyanoformate suitable for sensitive synthetic applications, particularly when used for the preparation of pharmaceutical intermediates or natural product synthesis.
Applications in Organic Synthesis
Use as Mander's Reagent
Reactivity and Chemical Behavior
Electrophilic Properties
The primary reactivity of methyl cyanoformate stems from its pronounced electrophilic character, particularly at the carbonyl carbon. This electrophilicity is enhanced by the electron-withdrawing effects of both the cyano group and the ester functionality, creating a highly reactive center that readily undergoes nucleophilic attack .
When reacting with lithium enolates, methyl cyanoformate exhibits distinct chemoselectivity for C-acylation over O-acylation. This selectivity represents a significant advantage over other acylating agents and forms the basis for its widespread application in organic synthesis .
Radical Reactions
Beyond its ionic reactivity, methyl cyanoformate participates in radical processes that expand its synthetic utility. Hill and Zheng reported that irradiation of mixtures containing alkanes and methyl cyanoformate in the presence of polyoxotungstate catalysts (W₁₀O₃₂⁴⁻ or PW₁₂O₄₀³⁻) generates either nitriles or α-iminoesters, depending on the specific catalyst employed .
These transformations are believed to proceed through iminyl radical intermediates and can exhibit high selectivity under appropriate temperature control. Such radical-based transformations provide access to functionalized products that would be challenging to prepare through conventional ionic pathways .
Stability and Decomposition
Methyl cyanoformate demonstrates sensitivity to hydrolytic conditions, undergoing decomposition when exposed to water or alkaline environments . This instability necessitates careful handling under anhydrous conditions and appropriate storage to maintain its integrity for synthetic applications.
The decomposition pathways likely involve hydrolysis of the ester and cyano functionalities, potentially generating methanol, carbon dioxide, and hydrogen cyanide as decomposition products. This reactivity profile underscores the importance of proper handling procedures when working with methyl cyanoformate.
Historical Context and Development
Methyl cyanoformate gained prominence in organic synthesis through the pioneering work of Lewis Mander, who explored its utility in selective C-acylation reactions during the early 1980s . Mander's investigations established the reagent's superior performance compared to conventional acylating agents, particularly in controlling the regioselectivity of enolate acylation.
Over the decades, the synthetic utility of methyl cyanoformate has been continuously expanded through research efforts exploring its reactivity in various contexts, from electrophilic acylation to radical chemistry and catalytic transformations.
Recent Research and Advancements
Recent research has continued to expand the synthetic applications of methyl cyanoformate beyond its traditional role as an acylating agent. Notable advancements include:
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The development of copper(I)-catalyzed [3+2] dipolar cycloadditions using cyanoformates and organoazides to generate 1,5-disubstituted tetrazoles, as reported for ethyl cyanoformate
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Palladium-catalyzed stereoselective cyanoesterification reactions across norbornene-type double bonds, providing access to functionalized norbornanes with defined stereochemistry
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Asymmetric transformations employing chiral bifunctional catalysts to generate enantioenriched cyanocarbonates from aldehydes
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Photochemical transformations utilizing polyoxotungstate catalysts to promote selective functionalization of alkanes through radical pathways
These developments highlight the ongoing interest in exploring and expanding the synthetic utility of methyl cyanoformate and related cyanoformate reagents in contemporary organic synthesis.
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